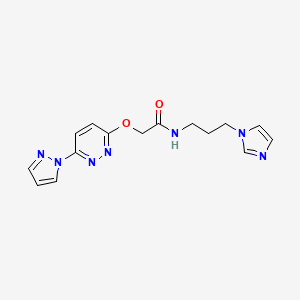
N-(3-(1H-imidazol-1-yl)propyl)-2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-imidazol-1-yl)propyl)-2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C15H17N7O2 and its molecular weight is 327.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Compounds similar to the target molecule have been synthesized and characterized, demonstrating significant roles in forming coordination complexes with metals like Co(II) and Cu(II). These complexes, due to their unique structural properties, have been explored for their potential antioxidant activities through various in vitro assays. The hydrogen bonding interactions in these complexes lead to the formation of supramolecular architectures, showcasing the importance of pyrazole and imidazole derivatives in developing new materials with potential biological applications (Chkirate et al., 2019).
Antimicrobial Evaluation and Molecular Docking Studies
Pyrazole-imidazole-triazole hybrids have been synthesized and evaluated for their antimicrobial activity. The structure-activity relationship of these compounds has been further understood through molecular docking studies, indicating the potential of pyrazole and imidazole derivatives as templates for developing new antimicrobial agents (Punia et al., 2021).
Novel Synthesis Approaches
Research on pyrazole and imidazole derivatives has led to novel synthetic methodologies, providing efficient pathways to synthesize complex molecules. These methodologies have broad applications in preparing fine chemicals and pharmaceutical intermediates, demonstrating the versatility of pyrazole and imidazole-based compounds in synthetic organic chemistry (Wang et al., 2015).
Fluorescent Probes for Metal Ions
The development of fluorescent probes based on imidazo[1,2-a]pyridine derivatives, including structures similar to the target molecule, showcases the utility of these compounds in sensing applications. These probes have been used for the detection of metal ions like mercury, highlighting the potential for developing new diagnostic tools and environmental sensors (Shao et al., 2011).
Chemical and Pharmacological Activities
Heterocyclic compounds, including pyrazole and imidazole derivatives, have been synthesized with modifications to explore their chemical and pharmacological activities. These activities include potential anticancer properties and the development of new compounds with varied biological effects, demonstrating the importance of these derivatives in medicinal chemistry research (Al-Afaleq & Abubshait, 2001).
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c23-14(17-5-1-8-21-10-7-16-12-21)11-24-15-4-3-13(19-20-15)22-9-2-6-18-22/h2-4,6-7,9-10,12H,1,5,8,11H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDGMFJLCLRQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

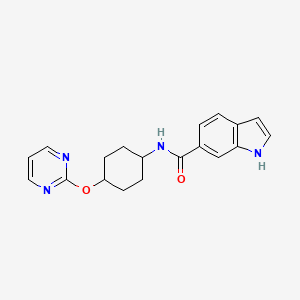
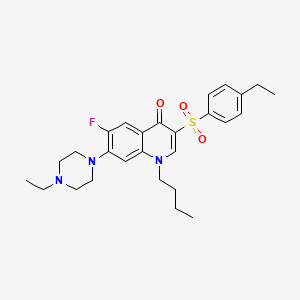
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2766344.png)
![methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2766346.png)
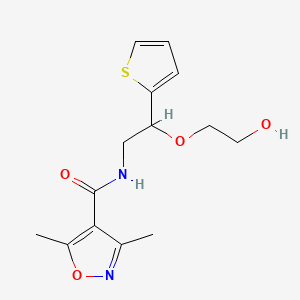
![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate](/img/structure/B2766349.png)
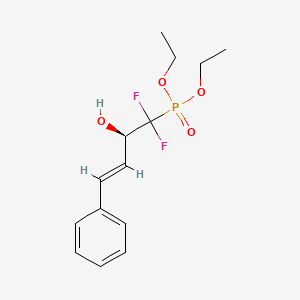

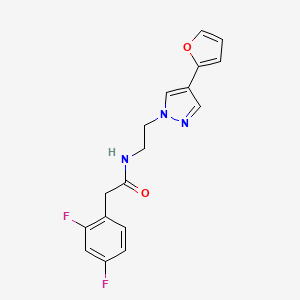


![1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2766358.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2766360.png)
